molecular formula C28H34O5 B12281317 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane

Cat. No.: B12281317
M. Wt: 450.6 g/mol
InChI Key: IECQRZXBBVDYJU-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane is a complex organic compound that combines the structural features of adamantane and phenol with an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol typically involves the reaction of adamantanone with 4-hydroxybenzaldehyde under specific conditions to form the intermediate 2-[bis(4-hydroxyphenyl)methylene]adamantane . This intermediate is then further reacted with epichlorohydrin to introduce the oxirane groups, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The oxirane groups can be reduced to diols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and other reduced derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and lipophilicity, allowing the compound to interact with lipid membranes and proteins. The phenolic hydroxyl groups can form hydrogen bonds and participate in redox reactions, while the oxirane groups can undergo ring-opening reactions, leading to covalent modifications of target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane

InChI

InChI=1S/C22H24O2.C6H10O3/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14;1(5-3-8-5)7-2-6-4-9-6/h1-8,14-15,18-19,23-24H,9-13H2;5-6H,1-4H2

InChI Key

IECQRZXBBVDYJU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1C(O1)COCC2CO2

Origin of Product

United States

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